Pradimicin A dimethylamide hydrate

Description

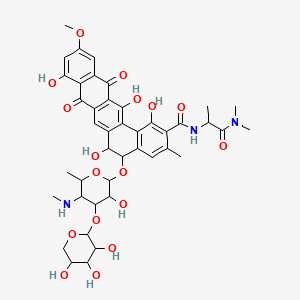

Pradimicin A dimethylamide hydrate is a chemically modified derivative of the natural antibiotic Pradimicin A, a member of the pradimicin family known for its unique carbohydrate-binding properties and antifungal activity. The parent compound, Pradimicin A (C40H44N2O18), is produced by Actinomadura species and functions by binding to mannose residues on fungal cell surfaces via a calcium-dependent mechanism .

Properties

CAS No. |

133917-48-3 |

|---|---|

Molecular Formula |

C42H49N3O17 |

Molecular Weight |

867.8 g/mol |

IUPAC Name |

N-[1-(dimethylamino)-1-oxopropan-2-yl]-1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |

InChI |

InChI=1S/C42H49N3O17/c1-13-8-20-26(33(52)23(13)39(56)44-14(2)40(57)45(5)6)25-18(11-19-27(34(25)53)30(49)17-9-16(58-7)10-21(46)24(17)29(19)48)31(50)37(20)61-42-36(55)38(28(43-4)15(3)60-42)62-41-35(54)32(51)22(47)12-59-41/h8-11,14-15,22,28,31-32,35-38,41-43,46-47,50-55H,12H2,1-7H3,(H,44,56) |

InChI Key |

XRDGOJQMYMSYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)N(C)C)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pradimicin A dimethylamide hydrate involves several key steps:

Protection of Amino Groups: The amino groups in the pradimicin A molecule are protected using suitable protecting groups.

Dimethylation: The protected pradimicin A is then subjected to dimethylation using dimethylamine under controlled conditions.

Deprotection: The protecting groups are removed to yield pradimicin A dimethylamide.

Hydration: The final step involves the hydration of pradimicin A dimethylamide to obtain this compound.

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using actinomycetes, specifically Actinomadura hibisca. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: Pradimicin A dimethylamide hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

Substitution: Substitution reactions can occur at the amino and hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted pradimicin derivatives.

Scientific Research Applications

Pradimicin A dimethylamide hydrate has a wide range of scientific research applications:

Chemistry: Used as a carbohydrate-binding agent in studies involving glycosylated molecules.

Biology: Investigated for its role in inhibiting viral entry by binding to glycoproteins on the viral envelope.

Medicine: Explored as a potential therapeutic agent for treating fungal infections and viral diseases, including human immunodeficiency virus and severe acute respiratory syndrome coronavirus 2.

Industry: Utilized in the development of antifungal coatings and treatments for agricultural products

Mechanism of Action

The mechanism of action of pradimicin A dimethylamide hydrate involves its binding to mannose residues on glycoproteins. This binding disrupts the integrity of the fungal cell membrane and inhibits viral entry by preventing the virus from attaching to host cells. The interaction is calcium-dependent, forming a ternary complex with calcium ions and mannose residues .

Comparison with Similar Compounds

Pradimicin A Derivatives

Key Findings

- Amide Derivatives : Modifying the alanine carboxyl group to amide (e.g., dimethylamide) preserves antifungal activity, as shown in studies where such derivatives exhibited comparable in vitro and in vivo efficacy to the parent compound .

- Glycosylation Impact : Pradimicin FS, produced via D-serine fermentation, demonstrates dual antifungal and anti-HIV activity, highlighting the role of sugar moiety modifications in expanding therapeutic applications .

- Biosynthetic Intermediates : Pradimicin B, a glycosylated precursor of Pradimicin A, lacks terminal tailoring steps (e.g., thomosamine addition), underscoring the importance of post-glycosylation modifications in bioactivity .

Pharmacological and Physicochemical Properties

- Solubility : Sodium salts (e.g., Pradimicin A Sodium) and hydrate forms (e.g., dimethylamide hydrate) likely enhance aqueous solubility compared to the hydrophobic parent compound .

- Stability : Amide derivatives, including dimethylamide hydrate, may exhibit superior chemical stability due to reduced susceptibility to enzymatic degradation at the carboxyl site .

- Biological Activity : While this compound retains antifungal activity, Pradimicin FS shows broader utility with anti-HIV effects, suggesting divergent structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.